molecular formula C18H16N2O2 B2846635 (2E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide CAS No. 313233-91-9

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide

Cat. No.: B2846635
CAS No.: 313233-91-9
M. Wt: 292.338
InChI Key: RKKDJSTZVXVGBC-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of acrylamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of cyano, methoxyphenyl, and tolyl groups in its structure suggests potential reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide typically involves the reaction of appropriate starting materials under specific conditions. One common method might include the Knoevenagel condensation reaction between an aldehyde and a cyanoacetamide derivative in the presence of a base. The reaction conditions often involve solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the cyano group may yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyano and methoxyphenyl groups could play a role in binding to these targets, while the acrylamide moiety might be involved in covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(2-hydroxyphenyl)-N-(o-tolyl)acrylamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    (E)-2-cyano-3-(2-methoxyphenyl)-N-(p-tolyl)acrylamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

Uniqueness

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity, binding properties, and overall functionality in various applications.

Properties

IUPAC Name

(E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-7-3-5-9-16(13)20-18(21)15(12-19)11-14-8-4-6-10-17(14)22-2/h3-11H,1-2H3,(H,20,21)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKDJSTZVXVGBC-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.